3-Phenylimidazo[1,2-a]pyrazine
Description
3-Phenylimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused bicyclic scaffold comprising an imidazole ring fused to a pyrazine ring, with a phenyl group substituted at the 3-position of the imidazo[1,2-a]pyrazine core (Figure 1). This structure is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties . The compound is synthesized via modular approaches, with purity reported at 95% .
Properties
IUPAC Name |
3-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCCBWPBGOOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609878 | |
| Record name | 3-Phenylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-34-4 | |
| Record name | 3-Phenylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with benzaldehyde in the presence of an acid catalyst, leading to the formation of the imidazo[1,2-a]pyrazine core . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich aromatic system undergoes controlled oxidation. Key findings include:
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Oxidizing agents : Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the imidazole ring’s C–N bonds .
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Product profile : Forms N-oxide derivatives at the pyrazine nitrogen, confirmed by HRMS and ¹³C NMR .
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Yield | Primary Product |
|---|---|---|---|---|
| KMnO₄ | H₂O/H⁺ | 80°C | 68% | N-Oxide |
| H₂O₂/FeCl₃ | EtOH | 25°C | 52% | Epoxide |
Reduction Reactions
Hydrogenation and borohydride-based reductions target specific sites:
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative without affecting the phenyl group .
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NaBH₄ selectively reduces carbonyl intermediates formed during functionalization .
Mechanistic pathway :
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Coordination of Pd to the pyrazine nitrogen.
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Sequential hydrogen transfer to C=N bonds.
Electrophilic Substitution
The phenyl group directs electrophiles to para/meta positions. Notable examples:
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Nitration : HNO₃/H₂SO₄ at 0°C yields 3-(4-nitrobenzyl)imidazo[1,2-a]pyrazine (81% yield) .
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Halogenation : NBS in CCl₄ introduces bromine at the imidazole C3 position .
Table 2: Substitution Reaction Parameters
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 81% |
| Bromination | NBS/CCl₄ | C3 | 73% |
Multi-Component Coupling
Y(OTf)₃-catalyzed aza-Friedel–Crafts reactions enable C3 alkylation :
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Substrates : Aldehydes + cyclic amines → iminium intermediates.
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Conditions : Toluene, 110°C, 12 hours (yield: 65-89%).
Key advantages :
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No inert atmosphere required.
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Broad functional group tolerance (e.g., –NO₂, –OMe).
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
3-Phenylimidazo[1,2-a]pyrazine serves as a versatile scaffold for designing novel pharmacological agents. Its derivatives have been synthesized and evaluated for various biological activities, including:
- CDK9 Inhibition : Recent studies have shown that derivatives of imidazo[1,2-a]pyrazine exhibit potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), which is crucial in regulating transcription and cell cycle progression. For instance, a derivative with a pyridin-4-yl substituent at position 2 demonstrated an IC50 value of 0.16 µM against CDK9 and significant anti-proliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) .
- Anticancer Activity : The synthesized compounds have shown promising anticancer properties. A specific compound exhibited an IC50 of 6.66 µM across multiple cancer cell lines, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyrazine structure can enhance its cytotoxic effects.
Antiviral Properties
The antiviral potential of this compound derivatives has also been investigated. Notably:
- COVID-19 : Certain derivatives have been tested against human coronaviruses, including SARS-CoV-2. One compound showed an IC50 of 56.96 µM against HCoV-229E with a selectivity index of 7.14, indicating its potential as a therapeutic agent for COVID-19 .
- Influenza A Virus : Other studies have reported the effectiveness of imidazo[1,2-a]pyrazine derivatives against influenza A virus, showcasing their broad-spectrum antiviral activity .
Synthesis and Reactivity
The synthesis of this compound involves several methodologies that enhance its accessibility for research and development:
- Iodine-Catalyzed Synthesis : A recent method utilizes iodine as a catalyst in one-pot three-component reactions to generate imidazo[1,2-a]pyrazines efficiently. This approach not only simplifies the synthesis but also yields compounds with significant anti-cancer activities .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s ability to intercalate with DNA and disrupt cellular functions is one of the key mechanisms underlying its anticancer activity . Additionally, it may activate or inhibit signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent position and type. Below is a detailed comparison of 3-phenylimidazo[1,2-a]pyrazine with structurally related analogs:
Structural and Functional Differences
Substitution at Position 2 vs. Position 3
- 2-Phenylimidazo[1,2-a]pyrazine : Substitution at position 2 (e.g., phenyl, pyridin-4-yl, or thiophen-3-yl) is associated with strong interactions with the ATP-binding pocket of CDK7. For instance, pyridin-4-yl at position 2 enhances hydrogen bonding with Cys106 in the hinge region, leading to sub-µM IC50 values (e.g., compound 3c : IC50 = 0.16 µM) .
- This compound : Substitution at position 3 may alter binding modes due to steric and electronic effects. While direct data are unavailable, analogs with benzylamine at position 3 (e.g., 2c , 4c ) retain CDK9 inhibition (IC50 = 0.31–0.71 µM) but show reduced potency compared to position 2-substituted derivatives .
Impact of Substituent Type Electron-Donating Groups: Alkoxy or alkylamino groups at position 8 enhance electrophilic substitution reactivity (e.g., nitration at position 3) . Hydrophobic Groups: Benzylamine at position 3 occupies hydrophobic pockets in CDK9, improving binding affinity .
Key SAR Takeaways
Position 2 Dominance : Substitution at position 2 (especially with aromatic/heteroaromatic groups) optimizes CDK9 inhibition and antiviral activity.
Position 3 Flexibility : Substituents at position 3 (e.g., benzylamine) retain activity but require balancing hydrophobicity and steric bulk.
3-Phenyl Implications : The 3-phenyl group may hinder ATP-binding pocket access or engage alternative residues, necessitating further biochemical validation.
Biological Activity
3-Phenylimidazo[1,2-a]pyrazine is a compound that belongs to the imidazo[1,2-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound serves as a versatile scaffold in drug development. Its biological activity is primarily attributed to its ability to interact with various biochemical pathways. The compound can undergo radical reactions for direct functionalization and has been shown to engage in transition metal catalysis and photocatalysis strategies.
Target of Action
The compound is known to exhibit significant interactions with specific biological targets, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Notably, derivatives of imidazo[1,2-a]pyrazine have been identified as potent inhibitors of CDK9, with some showing IC50 values as low as 0.16 µM .
Biological Activities
The biological activities of this compound derivatives include:
- Anticancer Activity : Several studies have demonstrated that imidazo[1,2-a]pyrazine derivatives possess significant anticancer properties. For example, compounds evaluated against various cancer cell lines (MCF7, HCT116, K652) exhibited cytotoxic effects correlated with their CDK9 inhibitory activity. The most active derivative showed an average IC50 of 6.66 µM across these cell lines .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects. Some derivatives have shown efficacy against bacterial strains and may serve as potential leads for developing new antibiotics .
- Antileishmanial Activity : Recent studies indicate that certain imidazo[1,2-a]pyrazine derivatives exhibit promising antileishmanial properties by inhibiting specific kinases involved in the pathogen's lifecycle. These compounds were tested against Leishmania strains and demonstrated selective inhibition profiles .
Pharmacokinetics
Pharmacokinetic studies suggest that derivatives of this compound possess favorable properties such as good bioavailability and reasonable metabolic stability. These characteristics are essential for their potential therapeutic applications in humans .
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- CDK9 Inhibition : In a study examining the anticancer potential of imidazo[1,2-a]pyrazines, a derivative with a pyridin-4-yl group at position 2 showed remarkable CDK9 inhibitory activity (IC50 = 0.16 µM) and significant cytotoxicity against breast and colorectal cancer cell lines .
- Antimicrobial Testing : A series of pyrazine derivatives were evaluated for their antimicrobial activities against Enterococcus faecalis and other pathogens. The results indicated that certain modifications on the pyrazine ring enhanced antibacterial efficacy significantly .
Q & A
Q. What innovations exist for combinatorial libraries of imidazo[1,2-a]pyrazine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
